
Einecs 234-677-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, compound with neodymium (2:1), also known as neodymium iron, is a compound formed by the combination of iron and neodymium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic properties, making it a crucial component in the production of high-strength permanent magnets. These magnets are widely used in various applications, including electronics, automotive, and renewable energy sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron, compound with neodymium (2:1), typically involves the reduction of neodymium oxide with iron. One common method is the hydrogen decrepitation process, where neodymium oxide is reduced in the presence of hydrogen gas to form neodymium metal, which then reacts with iron to form the desired compound . The reaction conditions often require high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: In industrial settings, the production of neodymium iron boron magnets, which contain the iron-neodymium compound, involves several steps. The process begins with the melting of neodymium, iron, and boron in a vacuum induction furnace. The molten alloy is then cast into molds and rapidly cooled to form a solid ingot. This ingot is then crushed into a fine powder, which is compacted and sintered to form the final magnet .
Chemical Reactions Analysis
Types of Reactions: Iron, compound with neodymium (2:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides, and with halogens to form halides .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, halogens (such as chlorine and bromine), and acids. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products .
Major Products Formed: The major products formed from these reactions include neodymium oxides, neodymium halides, and iron oxides. These products have various applications in different fields, including catalysis and materials science .
Scientific Research Applications
Iron, compound with neodymium (2:1), has numerous scientific research applications. In chemistry, it is used in the synthesis of high-strength permanent magnets, which are essential components in various electronic devices and renewable energy systems . In biology and medicine, neodymium iron boron magnets are used in magnetic resonance imaging (MRI) machines and other medical devices . In industry, these magnets are used in electric motors, generators, and other applications requiring strong magnetic fields .
Mechanism of Action
The mechanism of action of iron, compound with neodymium (2:1), primarily involves its magnetic properties. The compound exhibits strong magnetic fields due to the alignment of the magnetic moments of the neodymium and iron atoms. This alignment creates a powerful magnetic force, which is harnessed in various applications, such as electric motors and generators .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to iron, compound with neodymium (2:1), include other rare earth-iron compounds, such as samarium cobalt (SmCo) and dysprosium iron (DyFe) compounds .
Uniqueness: What sets iron, compound with neodymium (2:1), apart from these similar compounds is its exceptional magnetic strength and stability. Neodymium iron boron magnets, which contain this compound, are known for their high coercivity, remanence, and maximum energy product, making them the strongest permanent magnets available .
Properties
CAS No. |
12023-23-3 |
|---|---|
Molecular Formula |
Fe2Nd |
Molecular Weight |
255.93 g/mol |
IUPAC Name |
iron;neodymium |
InChI |
InChI=1S/2Fe.Nd |
InChI Key |
ZWKKPKNPCSTXGA-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


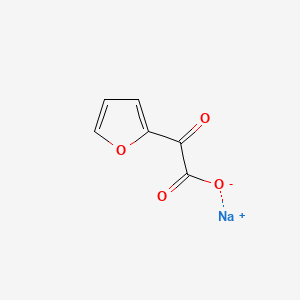
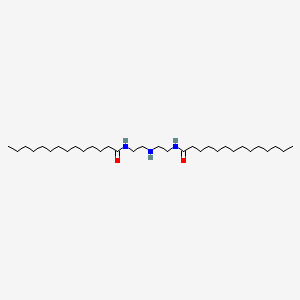
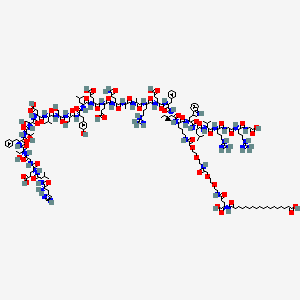
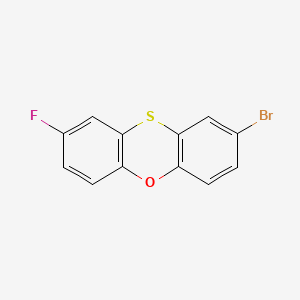
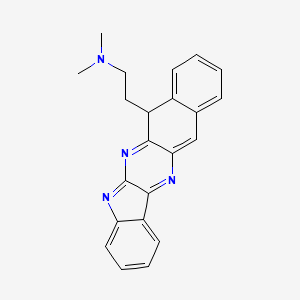
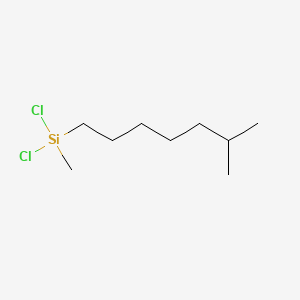
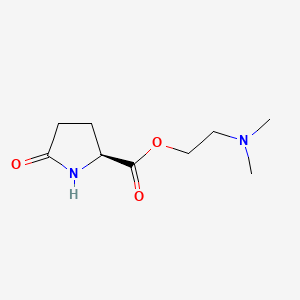
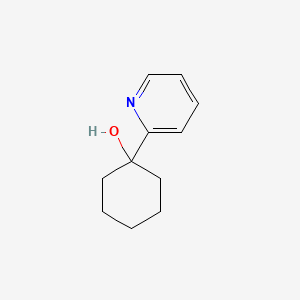
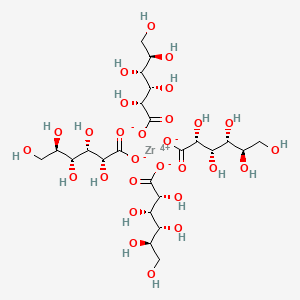
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
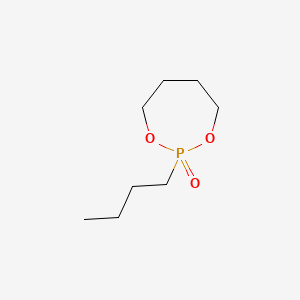
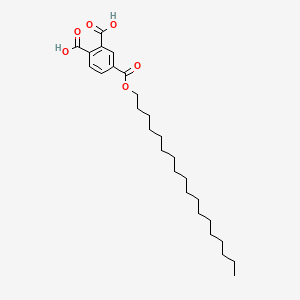
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

